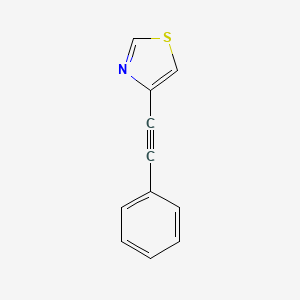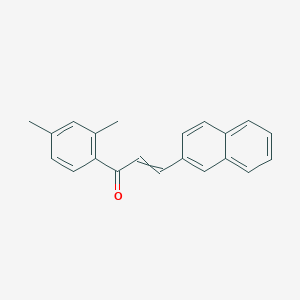
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with methoxycarbonyl, dimethyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts or reagents to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent choice, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Shares the methoxycarbonyl group but differs in the core structure.
Indoxacarb: Contains a methoxycarbonyl group and is used as a pesticide.
Uniqueness
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Eigenschaften
CAS-Nummer |
109790-87-6 |
|---|---|
Molekularformel |
C16H14NO4- |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
5-methoxycarbonyl-2,6-dimethyl-4-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-9-12(15(18)19)14(11-7-5-4-6-8-11)13(10(2)17-9)16(20)21-3/h4-8H,1-3H3,(H,18,19)/p-1 |
InChI-Schlüssel |
GSXDYHVGPLEZQB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)


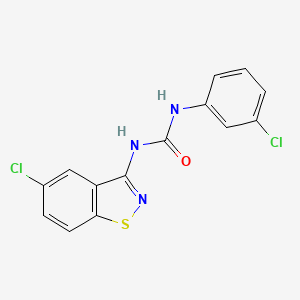
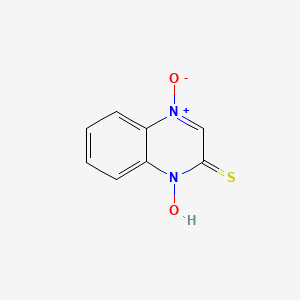

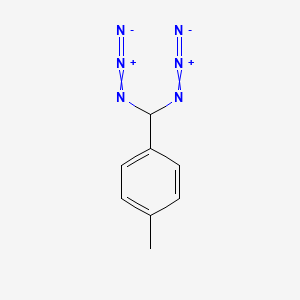

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
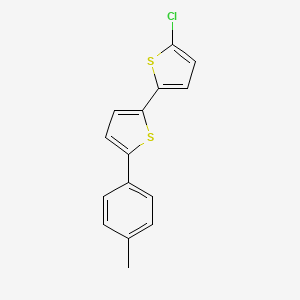
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

